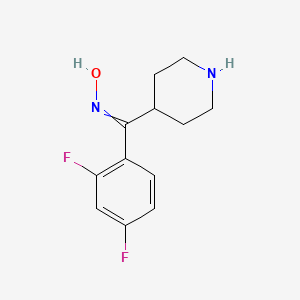
(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime: is a chemical compound characterized by the presence of a difluorophenyl group and a piperidinyl group connected through a methanone oxime linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime typically involves the following steps:
Formation of the Methanone Intermediate: The initial step involves the reaction of 2,4-difluorobenzaldehyde with piperidine to form the corresponding methanone intermediate. This reaction is usually carried out in the presence of a suitable catalyst and solvent under controlled temperature conditions.
Oximation: The methanone intermediate is then subjected to oximation using hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This step results in the formation of the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of this compound can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime: has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Materials Science: The compound is explored for its potential use in the synthesis of advanced materials with unique electronic and optical properties.
Biological Research: It serves as a tool compound in the study of enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone: Lacks the oxime group, which may affect its reactivity and biological activity.
(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrazone:
(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone thiosemicarbazone: Incorporates a thiosemicarbazone group, which can impart unique reactivity and biological effects.
Uniqueness
- The presence of the oxime group in (Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
84163-46-2 |
|---|---|
Molecular Formula |
C12H14F2N2O |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
N-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]hydroxylamine |
InChI |
InChI=1S/C12H14F2N2O/c13-9-1-2-10(11(14)7-9)12(16-17)8-3-5-15-6-4-8/h1-2,7-8,15,17H,3-6H2 |
InChI Key |
DAQWROFRHWHKFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(=NO)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















